molecular formula C12H18N2O2 B13540093 2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid

2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B13540093
M. Wt: 222.28 g/mol
InChI Key: ZMMGTQHJABLADE-UHFFFAOYSA-N
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Description

2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with sec-butyl and isopropyl groups, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and amine, the pyrimidine ring can be constructed through cyclization reactions. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring may also interact with nucleic acids, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Sec-butyl)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Sec-butyl)-4-ethylpyrimidine-5-carboxylic acid
  • 2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid

Uniqueness

2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both sec-butyl and isopropyl groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may possess anti-inflammatory, antimicrobial, and possibly anticancer properties, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C12H16N2O2
  • CAS Number : 1339173-09-9
  • Molecular Weight : 220.27 g/mol

Anti-inflammatory Effects

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

A review highlighted the structure-activity relationships (SARs) of various pyrimidine derivatives. For instance, compounds were tested for their inhibitory effects on COX-1 and COX-2 enzymes using an assay kit. Results demonstrated that certain derivatives showed IC50 values against COX-1 and COX-2, indicating their potency in reducing inflammation:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
3b19.45 ± 0.0731.4 ± 0.121.61
4b26.04 ± 0.3623.8 ± 0.201.09
4d28.39 ± 0.0334.4 ± 0.101.21

This data suggests that modifications to the pyrimidine structure can enhance anti-inflammatory activity, with selectivity towards COX-2 being particularly beneficial for reducing side effects associated with non-selective COX inhibition .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Research into various pyrimidine derivatives indicates they can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In a study assessing the activity of related compounds, several pyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) that were effective against pathogenic strains:

CompoundMIC (μg/mL)
Pyrimidine Derivative A<64
Pyrimidine Derivative B<32

These findings suggest that structural features of pyrimidines can be optimized to enhance their antimicrobial efficacy .

Anticancer Potential

Emerging evidence points to the potential anticancer properties of pyrimidine derivatives, including the target compound. In vitro studies have shown that certain pyrimidines can inhibit cell proliferation in various cancer cell lines.

For example, a study found that specific pyrimidine analogs inhibited the growth of A431 vulvar epidermal carcinoma cells significantly, suggesting a mechanism involving apoptosis induction or cell cycle arrest .

Case Studies

  • Anti-inflammatory Study : A series of pyrimidine derivatives were tested in vivo using carrageenan-induced paw edema in rats, demonstrating that some compounds exhibited anti-inflammatory effects comparable to indomethacin .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a library of substituted pyrimidines against multi-drug resistant strains of bacteria, revealing promising results with certain derivatives showing potent activity at low concentrations .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-butan-2-yl-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-5-8(4)11-13-6-9(12(15)16)10(14-11)7(2)3/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

ZMMGTQHJABLADE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(C(=N1)C(C)C)C(=O)O

Origin of Product

United States

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